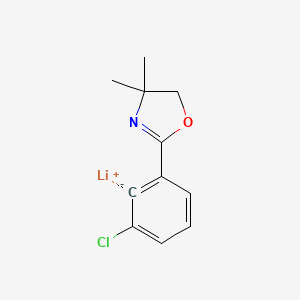
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole is a synthetic organic compound that features a lithium ion coordinated to a complex aromatic and heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzene moiety: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the oxazole moiety.
Reduction: Reduction reactions could target the oxazole ring or the chlorobenzene group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole can be used as a building block for more complex molecules or as a reagent in various organic transformations.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Without the lithium ion, this compound might have different reactivity and applications.
Lithium;2-(3-bromobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Substitution of chlorine with bromine could alter the compound’s chemical properties and reactivity.
Uniqueness
The presence of the lithium ion in lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole may impart unique properties such as enhanced reactivity, specific binding interactions, or altered solubility compared to similar compounds without lithium.
Propriétés
Numéro CAS |
82946-64-3 |
|---|---|
Formule moléculaire |
C11H11ClLiNO |
Poids moléculaire |
215.6 g/mol |
Nom IUPAC |
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H11ClNO.Li/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8;/h3-5H,7H2,1-2H3;/q-1;+1 |
Clé InChI |
DLUVUVVIONOWAU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1(COC(=N1)C2=[C-]C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


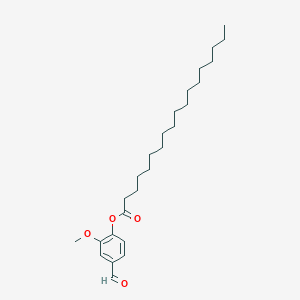
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
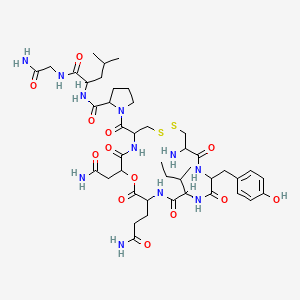
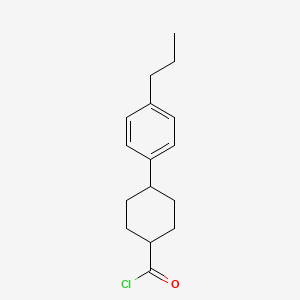
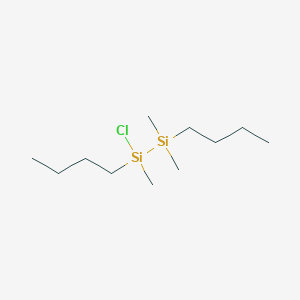

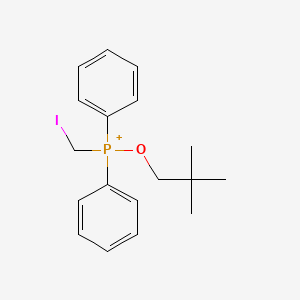
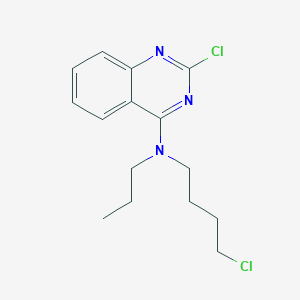
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
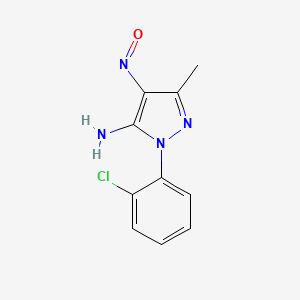


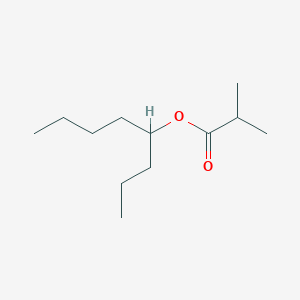
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
